REACTION_CXSMILES
|
[CH:1](Cl)([O:6][CH:7]([F:9])[F:8])[C:2]([F:5])([F:4])[F:3].[F-:11].[Na+]>>[CH:7]([O:6][CH:1]([C:2]([F:5])([F:4])[F:3])[F:11])([F:9])[F:8] |f:1.2|
|
Name
|
|
Quantity
|
399 g
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(OC(F)F)Cl
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[F-].[Na+]
|
Name
|
crude products
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
283 °C
|
Type
|
CUSTOM
|
Details
|
without stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was then cooled to ca. 10° C.
|
Type
|
ADDITION
|
Details
|
by pouring into a distillation flask
|
Type
|
DISTILLATION
|
Details
|
Distillation through a four foot vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)OC(F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.4 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 21.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |